molecular formula C10H11F3N2O B2959435 2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 1211529-26-8

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No. B2959435
CAS RN: 1211529-26-8
M. Wt: 232.206
InChI Key: AVEXDVMMNWIJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is a complex organic molecule. It contains a naphthyridine backbone, which is a type of nitrogen-containing heterocycle, and a trifluoroethoxy group, which is a type of ether where one of the hydrogens has been replaced by a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the naphthyridine ring and the trifluoroethoxy group. These groups could potentially participate in a variety of interactions, including hydrogen bonding and pi stacking .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups are known to undergo a variety of reactions. For example, ethers can react with strong acids to produce alcohols and alkyl halides . Naphthyridines can participate in electrophilic aromatic substitution reactions .

Mechanism of Action

Target of Action

The compound “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” is structurally similar to Flecainide . Flecainide is a class Ic antiarrhythmic agent . It primarily targets the Nav1.5 sodium channel in the heart . This channel plays a crucial role in the propagation of action potentials in cardiac cells, and its blockade can help control abnormal heart rhythms.

Mode of Action

Flecainide works by blocking the Nav1.5 sodium channel in the heart, slowing the upstroke of the cardiac action potential . This slows the conduction of the electrical impulse within the heart, i.e., it "reduces excitability" . Given the structural similarity, it’s plausible that “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” might have a similar mode of action.

Biochemical Pathways

The blockade of Nav1.5 sodium channels by Flecainide affects the action potential of cardiac cells, which in turn influences the electrical conduction pathways within the heart . This can help restore normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias .

Pharmacokinetics

Flecainide has a bioavailability of 95% and is 40% protein-bound . The compound is excreted via the kidneys . Given the structural similarity, “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine” might have similar ADME properties.

Result of Action

The result of Flecainide’s action is the restoration of normal heart rhythm in conditions like atrial fibrillation and paroxysmal supraventricular tachycardias .

Action Environment

The action of Flecainide, and likely “2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine”, can be influenced by various environmental factors. For instance, certain drug interactions can affect its efficacy and stability . Also, it’s worth noting that the compound’s action may be influenced by the patient’s physiological state, such as kidney function, which can affect drug excretion .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve further testing its efficacy and safety in preclinical and clinical trials. If it’s intended for use in materials science or another field, future research could involve studying its properties under various conditions .

properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)6-16-9-2-1-7-5-14-4-3-8(7)15-9/h1-2,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEXDVMMNWIJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethoxy)-5,6,7,8-tetrahydro-1,6-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.